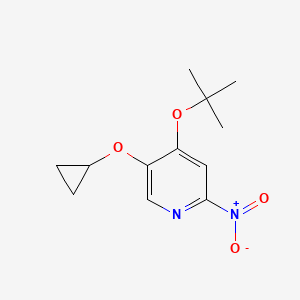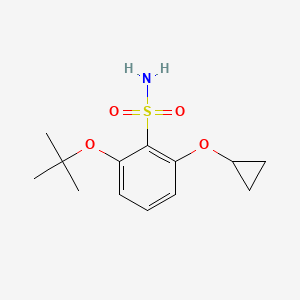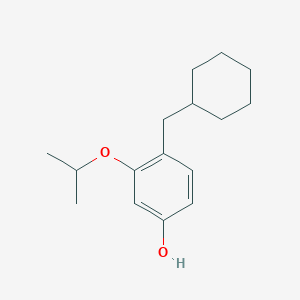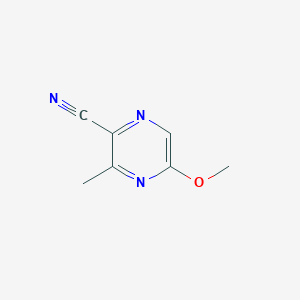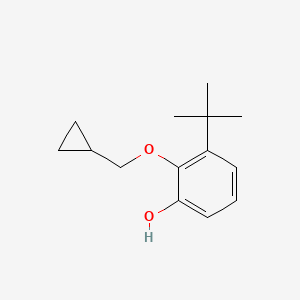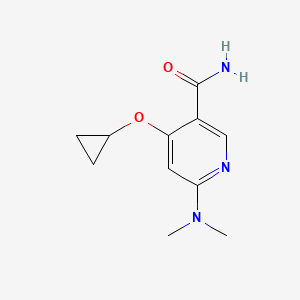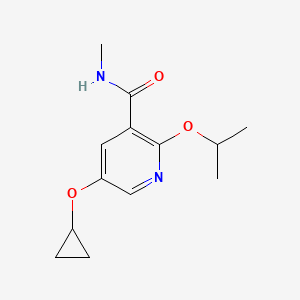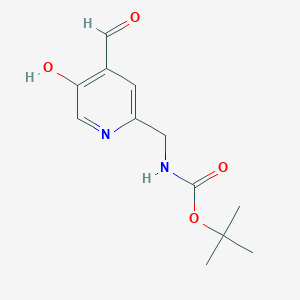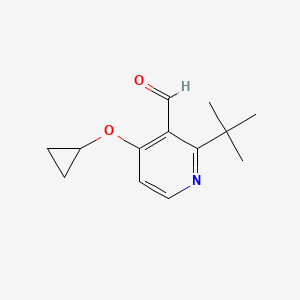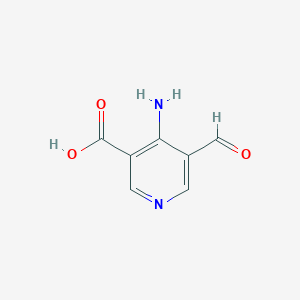
4-Amino-5-formylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-formylnicotinic acid is an organic compound that belongs to the class of aminonicotinic acids It is characterized by the presence of an amino group at the 4-position and a formyl group at the 5-position on the nicotinic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-formylnicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of nicotinic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The formyl group can then be introduced through formylation reactions using reagents such as formic acid or formamide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The choice of solvents and purification methods is also crucial to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-formylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens at the amino position.
Major Products
Oxidation: 4-Amino-5-carboxynicotinic acid.
Reduction: 4-Amino-5-hydroxymethylnicotinic acid.
Substitution: 4-Halo-5-formylnicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-formylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-Amino-5-formylnicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or alter gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-3-formylnicotinic acid
- 4-Amino-5-methylnicotinic acid
- 4-Amino-5-carboxynicotinic acid
Uniqueness
4-Amino-5-formylnicotinic acid is unique due to the specific positioning of the amino and formyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C7H6N2O3 |
|---|---|
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
4-amino-5-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-6-4(3-10)1-9-2-5(6)7(11)12/h1-3H,(H2,8,9)(H,11,12) |
InChI-Schlüssel |
IEOLTEZYGHIRIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)C(=O)O)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


